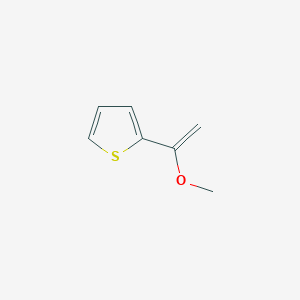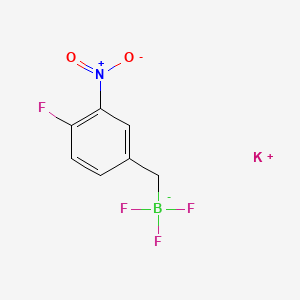
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
where ( R ) represents the 4-fluoro-3-nitrobenzyl group. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The nitro group can undergo reduction to form amines, while the benzyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-3-aminobenzyl derivatives, while cross-coupling reactions can produce a wide range of substituted benzyl compounds .
Wissenschaftliche Forschungsanwendungen
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The nitro and fluoro groups influence the compound’s reactivity and stability, making it a valuable reagent in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 4-fluorophenyltrifluoroborate: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Potassium 3-nitrophenyltrifluoroborate: Contains a nitro group but differs in the position of the substituents on the benzyl ring.
Potassium (4-fluoro-3-formylphenyl)trifluoroborate: Contains a formyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is unique due to the combination of the trifluoroborate group with both fluoro and nitro substituents. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules .
Eigenschaften
Molekularformel |
C7H5BF4KNO2 |
|---|---|
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
potassium;trifluoro-[(4-fluoro-3-nitrophenyl)methyl]boranuide |
InChI |
InChI=1S/C7H5BF4NO2.K/c9-6-2-1-5(4-8(10,11)12)3-7(6)13(14)15;/h1-3H,4H2;/q-1;+1 |
InChI-Schlüssel |
FLFIUOMXXFOHTM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1=CC(=C(C=C1)F)[N+](=O)[O-])(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


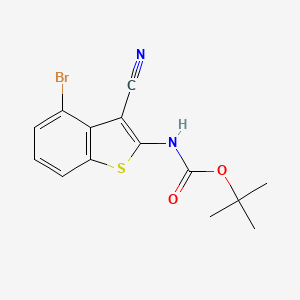
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)
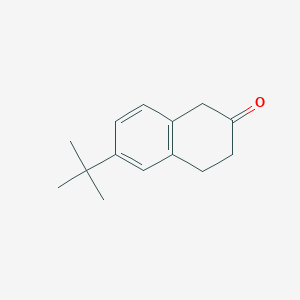
![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
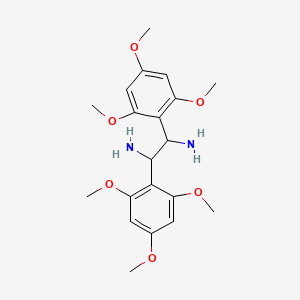

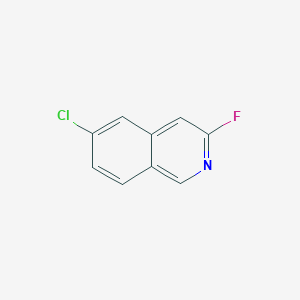
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
